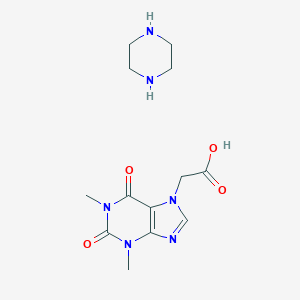

Acefylline piperazinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .

Analyse Chemischer Reaktionen

Reactivity of the Xanthine Core

-

Oxidation : The purine ring undergoes oxidation at C-8 under strong oxidative agents (e.g., KMnO₄), forming uric acid derivatives.

-

N-Methylation : Reacts with methyl iodide in DMF to yield 1,3-dimethylxanthine analogs (confirmed via IR at υ 1648 cm⁻¹ for C=O) .

Piperazine-Mediated Reactions

Metabolic Pathways

Acefylline piperazinate undergoes hepatic metabolism via CYP1A2 , producing:

-

N-Mononitrosopiperazine (MNPz) : Formed in gastric juice through nitrosation .

-

3-Hydroxypiperazine : A secondary metabolite with reduced toxicity .

Enzyme Interactions

-

Adenosine Receptor Antagonism : Binds to A₁/A₂ receptors (Kᵢ = 0.8–1.2 μM), increasing cAMP levels .

-

Phosphodiesterase Inhibition : IC₅₀ = 12.5 μM, contributing to bronchodilation .

Stability Under Physicochemical Conditions

Polymer-Drug Interactions

This compound forms stable complexes with:

Wissenschaftliche Forschungsanwendungen

Acefylline piperazinate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of xanthine derivatives and their chemical properties.

Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.

Medicine: It is used in the development of bronchodilator drugs for the treatment of respiratory conditions.

Industry: It is used in the formulation of pharmaceutical products and as an active ingredient in various therapeutic preparations

Wirkmechanismus

Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .

Vergleich Mit ähnlichen Verbindungen

Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity compared to acefylline piperazinate.

Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator properties.

Aminophylline: A compound similar to theophylline but with different pharmacokinetic properties

Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .

Eigenschaften

CAS-Nummer |

18833-13-1 |

|---|---|

Molekularformel |

C100H150N46O32 |

Molekulargewicht |

2508.6 g/mol |

IUPAC-Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |

InChI |

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |

InChI-Schlüssel |

IUKJNIOSXCPLLP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |

Key on ui other cas no. |

5690-66-4 |

Piktogramme |

Irritant |

Synonyme |

acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.